molecular formula C16H14N2O2S B11362866 N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362866
M. Wt: 298.4 g/mol
InChI Key: YVCUJXQSPYSHHE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dimethylphenylamine and thiophene-2-carboxylic acid can be catalyzed by a dehydrating agent to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: shares similarities with other oxazole and thiophene derivatives.

    N-(2,5-dimethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: This compound has a furan ring instead of a thiophene ring.

    N-(2,5-dimethylphenyl)-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: This compound contains a pyridine ring.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H14N2O2S/c1-10-5-6-11(2)12(8-10)17-16(19)13-9-14(20-18-13)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,19)

InChI Key

YVCUJXQSPYSHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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